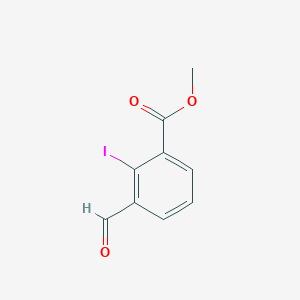
Methyl 3-formyl-2-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-formyl-2-iodobenzoate: is an organic compound with the molecular formula C9H7IO3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 of the benzene ring are substituted by iodine and formyl groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-formyl-2-iodobenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 3-formylbenzoate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 2-position of the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-formyl-2-iodobenzoate can undergo oxidation reactions, where the formyl group is converted to a carboxylic acid group.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted by various nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Methyl 3-carboxy-2-iodobenzoate.
Reduction: Methyl 3-hydroxymethyl-2-iodobenzoate.
Substitution: Methyl 3-formyl-2-substituted benzoate derivatives.
Scientific Research Applications
Chemistry: Methyl 3-formyl-2-iodobenzoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and complex organic molecules.
Biology: In biological research, this compound can be used to study the effects of iodine-containing organic molecules on biological systems. It may also be used in the development of radiolabeled compounds for imaging studies.
Medicine: this compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. It may also find applications in the development of new catalysts and reagents for chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-formyl-2-iodobenzoate involves its reactivity due to the presence of the formyl and iodine substituents. The formyl group can participate in nucleophilic addition reactions, while the iodine atom can undergo substitution reactions. These functional groups enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Methyl 2-iodobenzoate: Similar structure but lacks the formyl group, making it less reactive in certain types of reactions.
Methyl 3-iodobenzoate: Lacks the formyl group, resulting in different reactivity and applications.
Methyl 3-formylbenzoate:
Uniqueness: Methyl 3-formyl-2-iodobenzoate is unique due to the presence of both formyl and iodine substituents on the benzene ring. This combination of functional groups imparts distinct reactivity, making it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceuticals.
Properties
CAS No. |
921620-76-0 |
|---|---|
Molecular Formula |
C9H7IO3 |
Molecular Weight |
290.05 g/mol |
IUPAC Name |
methyl 3-formyl-2-iodobenzoate |
InChI |
InChI=1S/C9H7IO3/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-5H,1H3 |
InChI Key |
YWRRPTFKNDANCF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1I)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















